molecular formula C14H14FN B1300274 n-Benzyl-1-(4-fluorophenyl)methanamine CAS No. 55096-88-3

n-Benzyl-1-(4-fluorophenyl)methanamine

Cat. No. B1300274
CAS RN: 55096-88-3
M. Wt: 215.27 g/mol
InChI Key: SXZSRGKJZKOZRP-UHFFFAOYSA-N
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Description

The compound n-Benzyl-1-(4-fluorophenyl)methanamine is a chemical entity that can be associated with various research areas, including the development of chemosensors, pharmaceuticals, and materials with specific optical properties. While the provided papers do not directly discuss n-Benzyl-1-(4-fluorophenyl)methanamine, they do provide insights into related compounds and their properties, which can be informative for a comprehensive analysis of the target compound.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the formation of amine derivatives. For instance, the synthesis of N,N′-bis(4-methoxysalicylide)benzene-1,4-diamine (S1) involves a reaction between 4-methoxysalicylaldehyde and p-phenylenediamine, which exhibits aggregation-induced emission enhancement (AIEE) characteristics . Similarly, the preparation of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives is achieved through a four-component reaction involving (N-isocyanimino) triphenylphosphorane, benzyl amine, benzaldehyde derivatives, and carboxylic acids . These methods could potentially be adapted for the synthesis of n-Benzyl-1-(4-fluorophenyl)methanamine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds is often characterized by techniques such as NMR spectroscopy, mass spectrometry, and single-crystal diffraction. For example, the structure of N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was established using NMR and MS data . The planarity and parallel arrangement of molecular fragments, as seen in 2-(2-fluoro-4-nitroanilinoethyl)benzaldehyde, can influence the compound's properties and reactivity . These techniques could be employed to analyze the molecular structure of n-Benzyl-1-(4-fluorophenyl)methanamine and determine its conformation and electronic distribution.

Chemical Reactions Analysis

The reactivity of amine derivatives is a key aspect of their chemical behavior. For instance, the electrochemical oxidation of N-phenyl-1,4-phenylenediamine leads to the formation of N-phenyl-1,4-phenylenediimine and a quinone derivative . Understanding the reactivity of n-Benzyl-1-(4-fluorophenyl)methanamine would involve studying its behavior under various conditions, such as in the presence of oxidizing agents or within different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of amine derivatives are influenced by their molecular structure. For example, the fluorescence properties of catecholamines derivatized with 4-fluoro-7-nitro-2,1,3-benzoxadiazole were studied, demonstrating the impact of molecular modifications on fluorescence intensity and quantum yields . The selective detection of Ag(+) ions by 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine through fluorescence enhancement indicates the potential for such compounds in sensor applications . These findings suggest that n-Benzyl-1-(4-fluorophenyl)methanamine could also exhibit unique optical or electronic properties that could be harnessed in various applications.

Scientific Research Applications

Antidepressant-like Activity

  • Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, a class related to n-Benzyl-1-(4-fluorophenyl)methanamine, have been designed as serotonin 5-HT1A receptor-biased agonists. These compounds showed promising antidepressant-like activity, suggesting their potential as antidepressant drug candidates (Sniecikowska et al., 2019).

MAO-B Inhibition

  • Alpha-silyl amines, including benzyl-dimethyl-silyl-methanamine and its derivatives, were found to be potent inhibitors of rat brain MAO-B. The 4-fluorobenzyl-dimethyl-silyl-methanamine variant showed high selectivity for MAO-B over MAO-A, indicating its potential as an anti-Parkinsonian agent (Danzin et al., 1989).

Catalytic Reactions

  • Certain derivatives of n-Benzyl-1-(4-fluorophenyl)methanamine have been synthesized and used as catalysts in Heck and Suzuki cross-coupling reactions, showcasing their utility in synthetic organic chemistry (Chiririwa et al., 2013).

Cytotoxic Agents

  • N-Benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, synthesized through a one-pot reaction involving benzylamine, showed potent cytotoxic activity against several cancer cell lines. This demonstrates their potential as novel cytotoxic agents for cancer treatment (Ramazani et al., 2014).

Fluorescent Logic Gates

  • 4-Amino-N-aryl-1,8-naphthalimide derivatives, incorporating a piperazine receptor and an aryl group, were synthesized as fluorescent logic gates. These compounds demonstrated potential for applications in probing cellular membranes and protein interfaces (Gauci & Magri, 2022).

Alzheimer's Disease Treatment

  • 3-Aryl-1-phenyl-1H-pyrazole derivatives, including N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine, showed inhibitory properties against acetylcholinesterase and monoamine oxidase, suggesting their potential as treatment agents for Alzheimer's disease (Kumar et al., 2013).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZSRGKJZKOZRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354843
Record name n-benzyl-1-(4-fluorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Benzyl-1-(4-fluorophenyl)methanamine

CAS RN

55096-88-3
Record name n-benzyl-1-(4-fluorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl[(4-fluorophenyl)methyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
S Mizuta, H Otaki, T Ishikawa, JN Makau… - Journal of Medicinal …, 2021 - ACS Publications
Influenza viruses are responsible for contagious respiratory illnesses in humans and cause seasonal epidemics and occasional pandemics worldwide. Previously, we identified a …
Number of citations: 5 pubs.acs.org
KAC Bastick - Synlett, 2023 - thieme-connect.com
We report a synthetic platform for the formation of benzylic C–X bonds. Benzylboronic acid pinacol (Bpin) esters are useful synthetic intermediates but are commercially uncommon, …
Number of citations: 4 www.thieme-connect.com
Y Ma, ZY Tian, SY Zheng, CP Zhang - Synthesis, 2022 - thieme-connect.com
Cyclopropyldiphenylsulfonium salt, a famous ylide precursor previously extensively employed in the preparation of cyclic compounds, has been successfully utilized as an efficient …
Number of citations: 1 www.thieme-connect.com
V Skrypai - 2018 - huskiecommons.lib.niu.edu
In this work 1-Hydrosilatrane has shown great potential to be a commodity reducing reagent in organic synthesis. Initially, 1-hydrosilatrane was investigated as a reducing reagent in the …
Number of citations: 0 huskiecommons.lib.niu.edu
B Nişancı, K Ganjehyan, Ö Metin, A Daştan… - Journal of Molecular …, 2015 - Elsevier
A novel and highly efficient heterogeneous catalytic reductive amination of aldehydes is described. The recently developed graphene supported NiPd alloy nanoparticle (G-NiPd) …
Number of citations: 38 www.sciencedirect.com
J Crooks - 2021 - eprints.nottingham.ac.uk
This report investigates a one-pot catalytic domino reaction for the synthesis of amines from methyl esters. The first step is a 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) catalysed …
Number of citations: 0 eprints.nottingham.ac.uk
H Song, Y Xiao, Z Zhang, W Xiong… - The Journal of …, 2021 - ACS Publications
A simple and efficient copper-catalyzed selective transfer hydrogenation of nitriles to primary amine-boranes and secondary amines with an oxazaborolidine–BH 3 complex is reported. …
Number of citations: 4 pubs.acs.org

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